Benzenesulfonic acid, 2-amino-5-[[2-(sulfooxy)ethyl]sulfonyl] is a sulfonic acid derivative with the molecular formula and a molecular weight of approximately 361.35 g/mol. This compound features a complex structure characterized by multiple sulfonate groups, an amino group, and an ethyl sulfonyl moiety. The presence of these functional groups contributes to its solubility and reactivity in various chemical environments .
Benzenesulfonic acid derivatives typically participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the sulfonic acid group. The amino group can also act as a nucleophile, allowing for further functionalization. Key reactions include:
Benzenesulfonic acid derivatives exhibit various biological activities, including antimicrobial and anti-inflammatory properties. The presence of multiple sulfonate groups often enhances their interaction with biological molecules, potentially leading to increased efficacy in therapeutic applications. Some studies suggest that compounds with similar structures may inhibit certain enzymes or bacterial growth .
The synthesis of benzenesulfonic acid, 2-amino-5-[[2-(sulfooxy)ethyl]sulfonyl] can be achieved through several methods:
This compound has potential applications in various fields:
Studies on the interactions of benzenesulfonic acid, 2-amino-5-[[2-(sulfooxy)ethyl]sulfonyl] with biological systems have shown that it may interact with proteins and enzymes through ionic and hydrogen bonding due to its multiple functional groups. These interactions are crucial for understanding its biological activity and potential therapeutic uses .
Several compounds share structural similarities with benzenesulfonic acid, 2-amino-5-[[2-(sulfooxy)ethyl]sulfonyl]. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-(Acetylamino)-2-amino-5-[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]benzenesulfonic acid | C16H18N4O10S3 | Contains an acetylamino group, enhancing solubility and reactivity |
| 2-Amino-5-(2-sulfatoethylsulfonyl)benzenesulfonic acid | C8H11NO8S3 | Similar structure but lacks one sulfonate group |
| 4-Amino-3-sulfobenzenesulfonic acid | C6H8N2O6S3 | Fewer functional groups; primarily used in dye applications |
The uniqueness of benzenesulfonic acid, 2-amino-5-[[2-(sulfooxy)ethyl]sulfonyl] lies in its complex arrangement of multiple sulfonate groups combined with an amino functionality, which enhances its reactivity and potential applications compared to simpler derivatives. This structural complexity allows for diverse interactions in biological systems and various industrial applications .
Irritant